2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile
Description
Properties
Molecular Formula |
C10H9N3 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-5-yl)acetonitrile |
InChI |
InChI=1S/C10H9N3/c1-13-7-12-9-6-8(4-5-11)2-3-10(9)13/h2-3,6-7H,4H2,1H3 |
InChI Key |
WQDITJQDXQDPLD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)CC#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of this compound typically involves constructing the benzimidazole core followed by functionalization at the 5-position with an acetonitrile moiety. Key strategies include:
Method Based on Cyclization of o-Phenylenediamine with Cyanoacetate Derivatives
A common synthetic route starts with the reaction of 1,2-phenylenediamine or its methylated derivative with ethyl 2-cyanoacetate or related cyano compounds. This condensation leads to the formation of the benzimidazole ring bearing the acetonitrile substituent.
Example Procedure (adapted from literature):
- React ethyl 2-cyanoacetate (1 equiv) with 1,2-phenylenediamine (2 equiv) under reflux in acetonitrile or ethanol solvent.
- The reaction proceeds via condensation and cyclization to form 2-(1H-benzo[d]imidazol-2-yl)acetonitrile derivatives.
- Subsequent N-methylation can be performed using methylating agents such as methyl iodide or dimethyl sulfate to yield the 1-methyl derivative.
-
- Solvent: Acetonitrile or ethanol
- Temperature: Reflux or 50–80°C
- Reaction time: 12–24 hours
- Catalyst/Base: Piperidine or triethylamine often used to facilitate cyclization
Yields : Typically 70–86% for the benzimidazole acetonitrile intermediate before methylation.
N-Methylation of Benzimidazole Core
The methylation at the N-1 position of benzimidazole can be achieved by:
- Reaction with methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMF or acetonitrile.
- Alternatively, direct methylation during the cyclization step by using methyl-substituted o-phenylenediamines.
This step is crucial to obtain the 1-methyl benzimidazole structure.
Halogenation and Subsequent Substitution
According to a patented method, a two-step process can be used:
- Step 1 : Introduction of a chloro group at the benzimidazole ring using thionyl chloride in acetonitrile at 80°C.
- Step 2 : Amidation reaction with dimethylamine at 0°C to introduce an amine substituent.
Though this method is more general for benzimidazole derivatives, it can be adapted for acetonitrile-functionalized benzimidazoles.
Multi-Component Reaction Approaches
Recent research has explored pseudo three-component reactions (3CR) involving:
- o-Phthalaldehyde
- 2-(1H-benzo[d]imidazol-2-yl)acetonitrile
- Malononitrile or other nucleophiles
These reactions, catalyzed by bases such as piperidine or triethylamine in ethanol, lead to benzimidazole derivatives with acetonitrile substituents in moderate to good yields.
Detailed Experimental Data and Optimization
Optimization of Reaction Conditions for Benzimidazole Acetonitrile Synthesis
A study optimizing the synthesis of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile found:
| Parameter | Conditions Tested | Optimal Condition | Yield (%) |
|---|---|---|---|
| Solvent | Water, Ethanol, Acetonitrile | Water with piperidine base | 80–86 |
| Catalyst/Base | Piperidine, Triethylamine | Piperidine | 80–86 |
| Temperature | Room temp to reflux | Room temp to 50°C | 80–86 |
| Reaction Time | 1–24 hours | 12–24 hours | 80–86 |
The reaction proceeds efficiently in aqueous media with piperidine as a base at room temperature, providing a green and sustainable approach.
Purification Techniques
- After reaction completion, the mixture is quenched with water and extracted with ethyl acetate.
- Organic layers are dried over sodium sulfate, filtered, and evaporated.
- The crude product is purified by silica gel column chromatography using n-hexane/ethyl acetate mixtures as eluents.
- Purified compounds typically appear as light yellow solids with melting points around 133–135 °C for the benzimidazole acetonitrile derivatives.
Research Outcomes and Comparative Analysis
The preparation methods for this compound have demonstrated:
- High yields and purity with optimized cyclization and methylation steps.
- Sustainability and scalability in aqueous or green solvents with mild bases.
- Versatility in functional group tolerance allowing further derivatization for biological evaluation.
Comparative studies show that multi-component reactions provide rapid access but sometimes lower yields and more complex mixtures, whereas stepwise syntheses offer better control and higher purity.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization with cyanoacetate | 1,2-phenylenediamine + ethyl 2-cyanoacetate; piperidine; EtOH or H2O; RT–50°C | 70–86 | Followed by N-methylation |
| N-Methylation | Methyl iodide or dimethyl sulfate; base; DMF | 75–90 | Methylation of benzimidazole nitrogen |
| Halogenation + Amidation | Thionyl chloride; dimethylamine; acetonitrile | 65–80 | Two-step process for functionalization |
| Pseudo Three-Component Reaction | o-Phthalaldehyde, 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, malononitrile; piperidine; EtOH | 60–75 | Rapid but sometimes lower yield |
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group, forming amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst like palladium on carbon.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity. For example, it can bind to the active site of an enzyme, blocking substrate access and thus inhibiting the enzyme’s function.
Material Science: In organic semiconductors, it can facilitate charge transport due to its conjugated system, enhancing the material’s electrical properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation on the Benzoimidazole Core
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)acetonitrile (Compound 5d)
- Structure : Bromo substituent at the 1-position, acetonitrile at the 1-position (distinct from the target compound’s 5-position).
- Molecular Formula : C₉H₇N₃Br; Molecular Weight : 237.08 g/mol.
- Synthesis : Yield of 48% via nucleophilic substitution (K₂CO₃, 2-chloroacetonitrile) .
- Key Data : ¹H NMR (δ 7.87–5.26), HRMS confirmed.
- Contrast : Bromine’s electron-withdrawing nature and bulkier size compared to methyl may reduce reactivity in cross-coupling reactions.
2-(1H-Benzo[d]imidazol-2-yl)acetonitrile
Variations in Heterocyclic Systems
(1-Methyl-1H-imidazol-5-yl)acetonitrile Hydrochloride
- Structure: Non-fused imidazole ring with methyl at 1-position and acetonitrile at 5-position.
- Molecular Formula : C₆H₈N₃Cl (hydrochloride salt); Molecular Weight : 157.15 g/mol (free base).
- Contrast : The absence of a fused benzene ring reduces aromaticity and polar surface area, impacting solubility and binding affinity in biological systems .
Functional Group Modifications
2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols
- Structure: Nitro and methyl groups on imidazole, coupled with aryl ethanol moieties.
- Synthesis : TDAE-mediated reactions with aromatic carbonyl derivatives .
- Applications: Potential antimicrobial or antiparasitic activity due to nitroimidazole pharmacophore .
- Contrast : The nitro group enhances electron deficiency, whereas acetonitrile in the target compound offers a versatile nitrile group for further functionalization.
Pharmacologically Active Analogues
2-(2-(5-Bromothiophen-2-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)-5-(2-(3,5-difluorophenyl)quinolin-4-yl)-1,3,4-oxadiazole
Comparative Data Table
Key Research Findings
Positional Isomerism : Acetonitrile at the 5-position (target compound) vs. 1- or 2-position alters electronic density and reactivity. For example, 2-substituted derivatives () are more reactive toward electrophilic aromatic substitution due to proximity to the imidazole nitrogen.
Substituent Effects : Bromine () and nitro groups (–8) introduce steric and electronic challenges, whereas methyl and acetonitrile groups enhance solubility and modularity.
Pharmacological Potential: Compounds with nitro or aryl groups (–8) show bioactivity, suggesting that the target compound’s nitrile group could be exploited for prodrug design or metal-catalyzed coupling reactions.
Biological Activity
2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile is a heterocyclic compound notable for its potential biological activity, particularly in medicinal chemistry. Its structure includes a benzimidazole ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H10N2, indicating the presence of carbon, hydrogen, and nitrogen atoms. The compound features a methyl group at the 1-position of the benzimidazole ring and an acetonitrile functional group at the 2-position. This specific arrangement contributes to its unique chemical reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C11H10N2 |
| Molecular Weight | 174.21 g/mol |
| Functional Groups | Benzimidazole, Nitrile |
| Solubility | Soluble in organic solvents |
Research indicates that compounds similar to this compound may interact with various biological targets through multiple mechanisms:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, inhibiting enzyme activity.
- Receptor Binding : Potential binding to specific receptors via hydrogen bonding and hydrophobic interactions.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties.
Antimicrobial Properties
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial activity. For instance, the minimum inhibitory concentration (MIC) values for related compounds against various bacterial strains are promising:
| Compound | Target | MIC (mg/mL) |
|---|---|---|
| Compound A (similar structure) | E. coli | 0.0195 |
| Compound B (related derivative) | Bacillus mycoides | 0.0048 |
| Compound C | Candida albicans | 0.039 |
These findings suggest that this compound may possess similar or enhanced antimicrobial properties.
Case Studies
A study involving various monomeric alkaloids highlighted the antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure significantly influence the biological activity:
- Case Study 1 : A derivative exhibited potent activity against Staphylococcus aureus, including methicillin-resistant strains.
- Case Study 2 : Another analog showed effectiveness against Mycobacterium tuberculosis, indicating potential for treating resistant infections.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound reveals that variations in substituents on the benzimidazole ring can significantly alter biological efficacy. For example, substitutions at different positions may enhance binding affinity to target proteins or improve solubility.
Q & A
Q. Optimization Strategies :
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in heterogeneous systems .
- Solvent Effects : Polar solvents like DMF improve solubility of intermediates, while lower temperatures (0–25°C) reduce side reactions .
- Yield Monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates via column chromatography .
Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral signatures should researchers expect?
Answer:
Primary Techniques :
- ¹H/¹³C NMR :
- ¹H NMR : A singlet at δ ~3.9 ppm (N-CH₃), δ ~2.6 ppm (CH₂CN), and aromatic protons at δ 7.2–8.1 ppm .
- ¹³C NMR : A nitrile carbon at ~115–120 ppm and aromatic carbons between 110–140 ppm .
- IR Spectroscopy : A sharp peak at ~2240 cm⁻¹ (C≡N stretch) and N-H stretches at ~3200–3400 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., 187.2 g/mol) and fragmentation patterns consistent with the benzoimidazole core .
Q. Example Spectral Data (Hypothetical) :
| Technique | Key Peaks | Assignment |
|---|---|---|
| ¹H NMR | δ 3.89 (s, 3H) | N-CH₃ |
| IR | 2242 cm⁻¹ | C≡N stretch |
Advanced: How can computational methods like DFT predict the reactivity and electronic properties of this compound?
Answer:
Methodology :
- DFT Calculations : Use software (e.g., Gaussian) to model the compound’s geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. Basis sets like B3LYP/6-31G(d) are recommended .
- Reactivity Insights :
Validation : Compare computed vibrational spectra (IR) with experimental data to refine computational models .
Advanced: What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
Answer:
Troubleshooting Approaches :
- Solvent Effects in Simulations : Include implicit solvent models (e.g., PCM) to account for solvation energies, which DFT often neglects .
- Kinetic vs. Thermodynamic Control : Perform temperature-dependent experiments to identify dominant reaction pathways (e.g., nitrile hydrolysis vs. cyclization) .
- Cross-Validation : Use multiple computational methods (e.g., DFT coupled with MD simulations) to assess steric effects in crowded reaction environments .
Advanced: How can hydrogen bonding patterns and crystal packing be analyzed using X-ray crystallography?
Answer:
Crystallographic Workflow :
Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) .
Structure Refinement : Apply SHELXL for least-squares refinement, focusing on hydrogen atom placement and thermal parameters .
Hydrogen Bond Analysis : Use Mercury/CrystalExplorer to identify donor-acceptor distances (e.g., N-H···N bonds < 2.2 Å) and graph-set notations (e.g., R₂²(8) motifs) .
Case Study : A related imidazole derivative showed intermolecular N-H···N bonds forming a 2D network, stabilizing the crystal lattice .
Basic: What functional group transformations are feasible for the nitrile group, and how do they influence applications?
Answer:
Key Reactions :
- Hydrolysis : Convert nitrile to carboxylic acid using H₂SO₄/H₂O for bioactive derivative synthesis .
- Cycloaddition : React with NaN₃ under Huisgen conditions to form tetrazoles, enhancing metal-binding capacity .
- Reduction : Use LiAlH₄ to produce primary amines, useful in peptide conjugates .
Impact : Nitrile derivatization expands utility in drug discovery (e.g., kinase inhibitors) and materials science (e.g., coordination polymers) .
Advanced: How to design SAR studies for derivatives of this compound to optimize biological activity?
Answer:
SAR Framework :
Core Modifications : Vary substituents on the benzoimidazole ring (e.g., electron-withdrawing groups at position 2) to assess inhibition of tyrosine kinases .
Side-Chain Optimization : Replace the methyl group with bulkier alkyl chains to improve lipophilicity and blood-brain barrier penetration .
Bioassays : Test derivatives against target enzymes (e.g., EGFR kinase) using fluorescence polarization assays, correlating IC₅₀ values with computational docking scores (AutoDock Vina) .
Q. Data-Driven Example :
| Derivative | Substituent | IC₅₀ (nM) | LogP |
|---|---|---|---|
| A | -NO₂ | 12.3 | 1.8 |
| B | -OCH₃ | 45.6 | 2.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
